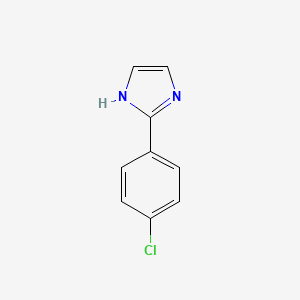

2-(4-chlorophenyl)-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52068. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCFDCKEUGZLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287657 | |

| Record name | 2-(4-chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4205-05-4 | |

| Record name | 4205-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4205-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4-chlorophenyl)-1H-imidazole" basic properties

An In-depth Technical Guide to 2-(4-chlorophenyl)-1H-imidazole: Core Properties and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern chemical and pharmaceutical research. The document delineates its fundamental physicochemical and spectroscopic properties, explores established synthetic methodologies and inherent chemical reactivity, and surveys its broad applications as a foundational scaffold in drug discovery and materials science. Particular emphasis is placed on the rationale behind its synthesis and its role as a privileged structure in medicinal chemistry, supported by detailed experimental protocols, data summaries, and mechanistic diagrams. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Part 1: Physicochemical and Spectroscopic Profile

The unique arrangement of a chlorophenyl moiety at the 2-position of an imidazole ring imparts a specific set of properties to this molecule, making it a subject of significant interest. Its characteristics are a blend of the aromatic chlorophenyl group and the heterocyclic, amphoteric imidazole core.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These computed and experimentally-derived values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 4205-05-4 | [2] |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [1] |

| Melting Point | 250–251 °C | [2] |

| Exact Mass | 178.0297759 Da | [1] |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 28.7 Ų | [1] |

Spectroscopic Characterization

-

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum (in DMSO-d₆), one would expect to see a characteristic set of signals. The protons on the imidazole ring (at positions 4 and 5) would appear as singlets or doublets in the aromatic region. The protons of the 4-chlorophenyl group will present as two distinct doublets, characteristic of a para-substituted benzene ring, typically between δ 7.0 and 8.5 ppm. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (e.g., δ > 12 ppm), which is exchangeable with D₂O.[3] For the 4,5-diphenyl derivative, the protons of the 4-chlorophenyl ring appear as a doublet at δ 8.11 ppm, while the N-H proton is a broad signal at δ 12.81 ppm.[3]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display nine distinct carbon signals. The carbons of the imidazole ring typically resonate in the δ 115-145 ppm range. The carbon attached to the two nitrogen atoms (C2) is the most downfield of the imidazole carbons. The carbons of the chlorophenyl ring will also appear in the aromatic region, with the carbon atom bonded to chlorine (C-Cl) showing a characteristic chemical shift influenced by the halogen's electronegativity. In the 4,5-diphenyl derivative, carbons from the chlorophenyl ring appear at δ 128.89, 129.27, 133.31, and 137.78 ppm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

N-H Stretching: A broad band around 3100-3450 cm⁻¹ corresponding to the imidazole N-H group.[3]

-

C-H Aromatic Stretching: Signals typically above 3000 cm⁻¹.[3]

-

C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the imidazole and phenyl rings.[3]

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-850 cm⁻¹.[4]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (178.62). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature.

Part 2: Synthesis and Reactivity

The synthesis of the imidazole core is a well-established area of organic chemistry, with several reliable methods available. The reactivity of this compound is governed by the electronic properties of both the imidazole and chlorophenyl rings.

Synthetic Pathways

The most common and versatile method for constructing the imidazole ring is the Debus-Radziszewski synthesis.[5][6] This multicomponent reaction offers an efficient route to a wide variety of substituted imidazoles.

This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (4-chlorobenzaldehyde), and ammonia.[7] The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring.[5][6]

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

The following protocol is adapted from the synthesis of a structurally related compound and represents a standard procedure for this class of molecules.[4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (10 mmol), glyoxal (10 mmol, 40% solution in water), and an excess of ammonium acetate (e.g., 30-40 mmol).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using an oil bath. Maintain gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into 300 mL of ice-cold water with stirring. This will cause the product to precipitate out of the solution.

-

Filtration and Neutralization: Collect the precipitate by vacuum filtration. Wash the solid with cold water. To remove residual acetic acid, suspend the crude product in a 5% aqueous ammonium hydroxide solution to neutralize, then filter again.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Chemical Reactivity

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The N-H proton can be deprotonated by a strong base, while the lone pair on the other nitrogen atom can be protonated by an acid.

-

N-Alkylation and N-Acylation: The N-H proton is readily substituted. A common reaction is N-alkylation, for instance, by reacting it with an alkyl halide like ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone.[4] This reaction is a key step in the synthesis of more complex derivatives for biological screening.

-

Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the C4 and C5 positions, although the conditions need to be carefully controlled. The reactivity is influenced by the electron-withdrawing nature of the 2-(4-chlorophenyl) group.

Caption: Key reactive sites on the this compound molecule.

Part 3: Applications in Research and Development

Imidazole derivatives are classified as "privileged structures" in medicinal chemistry because their scaffold appears in a wide range of biologically active compounds, including many FDA-approved drugs.[8][9] Their unique electronic and steric properties allow them to interact with various biological targets.

Foundational Scaffold in Medicinal Chemistry

The imidazole ring's value stems from several key features:

-

Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H) and acceptor (the other N atom), enabling strong interactions with protein active sites.

-

Bioisostere: The imidazole moiety is often used as a bioisostere for other functional groups, like amides or carboxylic acids, helping to improve metabolic stability and pharmacokinetic profiles.[8]

-

Solubility and Bioavailability: As a polar, ionizable aromatic compound, it can enhance the solubility and bioavailability of poorly soluble lead compounds.[9][10]

Spectrum of Biological Activity

Derivatives of this compound and related structures have demonstrated a remarkable range of pharmacological activities. This highlights the potential of the core scaffold as a starting point for developing new therapeutic agents.

| Biological Activity | Description | References |

| Anti-inflammatory | Derivatives have shown significant anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin. The presence of the chloro group was found to enhance activity. | [4][11][12] |

| Antimicrobial | Compounds exhibit moderate to good activity against various bacterial strains, including S. aureus and E. coli. | [4][10] |

| Antifungal | The imidazole core is famous for its antifungal properties (e.g., clotrimazole, miconazole). Derivatives show potent activity against fungi like Candida albicans. | [4][10][11] |

| Anticancer | Certain imidazole derivatives have been shown to inhibit the proliferation of cancer cell lines, such as MCF-7 breast cancer cells.[10][13] | |

| Antitubercular | The scaffold has been investigated for activity against Mycobacterium tuberculosis.[9][12] | |

| Antiviral (Anti-HIV) | The imidazole-carboxylic acid motif is a key scaffold for inhibiting protein-protein interactions, a target in antiviral research.[9][14] |

Case Study: Development of Anti-inflammatory Agents

In a notable study, a series of derivatives were synthesized starting from 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[4] The core structure was modified at the N1 position. When tested for anti-inflammatory activity using the carrageenan-induced paw edema model, the derivative featuring a 4-chlorophenyl group attached to a thiosemicarbazide side chain showed an exceptional activity of 83.40%, which was significantly higher than the standard drug indomethacin (71.56%). This result underscores the therapeutic potential of this scaffold and demonstrates that strategic substitution can lead to highly potent compounds.[4]

Part 4: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

-

H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)

-

H318: Causes serious eye damage. (Serious Eye Damage/Eye Irritation, Category 1)

Laboratory Handling and Personal Protective Equipment (PPE)

When working with this compound, the following safety precautions should be observed:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles to protect against eye contact.

-

Wear a standard laboratory coat.

-

-

First Aid:

Conclusion

This compound is a high-value heterocyclic compound with a robust profile of well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity. Its significance is most pronounced in medicinal chemistry, where it serves as a privileged scaffold for the development of novel therapeutic agents targeting a wide array of diseases, from inflammation and microbial infections to cancer. The combination of the imidazole core's favorable pharmacokinetic properties and the electronic influence of the chlorophenyl group makes it an invaluable building block for further chemical exploration and drug discovery endeavors.

References

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (URL: [Link])

-

Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (URL: [Link])

-

This compound | C9H7ClN2 | CID 242948 - PubChem. (URL: [Link])

-

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega. (URL: [Link])

-

Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. (URL: [Link])

-

This compound - Chemical Synthesis Database. (URL: [Link])

-

Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents - ResearchGate. (URL: [Link])

-

The Debus–Radziszewski imidazole synthesis. - ResearchGate. (URL: [Link])

-

Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group | ACS Omega - ACS Publications. (URL: [Link])

-

Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. (URL: [Link])

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (URL: [Link])

-

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | C9H9ClN2 | CID 279088 - PubChem. (URL: [Link])

-

1 1 0 Material Safety Data Sheet. (URL: [Link])

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl) - Malaya Journal of Matematik. (URL: [Link])

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (URL: [Link])

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (URL: [Link])

-

1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole - ResearchGate. (URL: [Link])

-

Imidazole: Having Versatile Biological Activities - SciSpace. (URL: [Link])

-

Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

-

(PDF) 2-(4-Chlorophenyl)-1H-benzimidazole - ResearchGate. (URL: [Link])

-

trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (URL: [Link])

-

A Review on “Imidazole and Various Biological Activities” - IJPPR. (URL: [Link])

-

2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem. (URL: [Link])

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

Sources

- 1. This compound | C9H7ClN2 | CID 242948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. rsc.org [rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Unveiling the Multifaceted Mechanism of Action of 2-(4-chlorophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heterocyclic compound, 2-(4-chlorophenyl)-1H-imidazole, represents a promising scaffold in medicinal chemistry, with emerging evidence suggesting a diverse pharmacological profile. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon existing literature on its derivatives and related imidazole-based structures. We will delve into its potential roles as an anti-inflammatory, antimicrobial, and anticancer agent, providing a comprehensive overview of the underlying signaling pathways and molecular targets. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this intriguing molecule.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in drug discovery.[1] Derivatives of the imidazole core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The subject of this guide, this compound, incorporates a chlorophenyl substituent, a common feature in many bioactive compounds that can influence pharmacokinetic and pharmacodynamic properties. While direct and extensive mechanistic studies on the parent compound are limited, a wealth of data on its substituted derivatives provides a strong foundation for postulating its primary modes of action. This guide will synthesize this information to present a cohesive overview of its potential therapeutic mechanisms.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A significant body of evidence points towards the anti-inflammatory potential of this compound and its derivatives, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by blocking the COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of pain and inflammation.[4]

The Cyclooxygenase Inhibition Hypothesis

Studies on derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated potent anti-inflammatory effects, in some cases exceeding that of the well-established NSAID, indomethacin.[4] This strongly suggests that the this compound scaffold can interact with and inhibit the activity of COX-1 and/or COX-2. Molecular docking studies on other imidazole-containing compounds have further supported this hypothesis by revealing favorable binding interactions within the active site of the COX-2 enzyme.[5]

The proposed mechanism involves the binding of the imidazole derivative to the active site of the COX enzyme, preventing the substrate, arachidonic acid, from being converted into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.

Visualizing the COX Inhibition Pathway

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control

-

DMSO (solvent for compounds)

-

Eppendorf tubes

-

Water bath or incubator at 37°C

-

LC-MS/MS system for PGE2 quantification[6] or a colorimetric assay kit[7]

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer.

-

Reaction Mixture Preparation: In an Eppendorf tube, combine Tris-HCl buffer, hematin, and L-epinephrine.

-

Enzyme Addition: Add the COX enzyme solution to the reaction mixture and incubate at room temperature for 2 minutes.

-

Inhibitor Addition: Add the test compound (this compound) or control inhibitor at various concentrations to the enzyme solution. Pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Analysis: After a defined incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using LC-MS/MS[6] or a colorimetric method.[7]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

| Parameter | Description |

| Enzymes | Ovine COX-1, Human recombinant COX-2 |

| Substrate | Arachidonic Acid |

| Detection Method | LC-MS/MS for PGE2 or Colorimetric |

| Positive Controls | Indomethacin (non-selective), Celecoxib (COX-2 selective) |

| Endpoint | IC50 Value (µM) |

Antimicrobial Activity: Disrupting Microbial Integrity

Imidazole-based compounds have a long history as effective antimicrobial agents. The proposed mechanisms of action for the antibacterial and antifungal activities of this compound are multifaceted, targeting essential cellular processes in microorganisms.

Postulated Antimicrobial Mechanisms

-

Antibacterial Action: The primary proposed mechanism against bacteria involves the disruption of the cell membrane's integrity or the inhibition of nucleic acid synthesis.[8] The lipophilic nature of the chlorophenyl group may facilitate the compound's insertion into the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

-

Antifungal Action: For fungi, the most probable mechanism is the inhibition of ergosterol biosynthesis.[8] Ergosterol is a vital component of the fungal cell membrane. By inhibiting enzymes involved in its synthesis, such as lanosterol 14α-demethylase, imidazole compounds disrupt membrane fluidity and function, leading to fungal cell death.

Visualizing the Antimicrobial Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of this compound against various bacterial and fungal strains.

Materials:

-

Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

This compound

-

Standard antibiotic and antifungal agents (e.g., ciprofloxacin, fluconazole) as positive controls

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be determined visually or by measuring the optical density at 600 nm.

| Parameter | Description |

| Method | Broth Microdilution |

| Test Organisms | Gram-positive and Gram-negative bacteria, Fungal strains |

| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Positive Controls | Ciprofloxacin (antibacterial), Fluconazole (antifungal) |

Anticancer Activity: A Multi-pronged Approach

The imidazole scaffold is a recurring motif in a number of anticancer drugs.[6] The anticancer potential of this compound and its derivatives is likely multifaceted, involving the modulation of key signaling pathways and the induction of cellular stress.

Potential Anticancer Mechanisms

-

Kinase Inhibition:

-

TAK1 Inhibition: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory and stress-response pathways that are often dysregulated in cancer.[10] Imidazole derivatives have been identified as potent and selective inhibitors of TAK1.[11]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivity is a hallmark of many cancers. Imidazole-based compounds have been designed as EGFR inhibitors.[7]

-

-

Induction of Oxidative Stress: Some imidazole-metal complexes have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[12] Elevated ROS levels can lead to cellular damage and trigger apoptosis (programmed cell death).

Visualizing Anticancer Signaling Pathways

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocols for Anticancer Activity

This protocol provides a general framework for assessing the inhibitory activity of this compound against TAK1 and EGFR kinases.

Materials:

-

Recombinant human TAK1-TAB1 or EGFR kinase

-

Kinase-specific substrate (e.g., myelin basic protein for TAK1, synthetic peptide for EGFR)

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

-

Kinase reaction buffer

-

This compound

-

Known kinase inhibitor (e.g., Takinib for TAK1, Gefitinib for EGFR) as a positive control

-

Microtiter plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Reaction Setup: In a microtiter plate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

-

Detection:

-

Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a commercial kit and a luminescence plate reader.[13]

-

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This protocol measures the induction of ROS in cancer cells upon treatment with the test compound.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

-

This compound

-

Positive control for ROS induction (e.g., H₂O₂)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat the cancer cells with this compound for a defined period.

-

Probe Loading: Incubate the treated cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]

-

Quantification: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.

| Assay | Target | Endpoint |

| Kinase Inhibition | TAK1, EGFR | IC50 (µM) |

| MTT Assay | Cancer Cell Viability | IC50 (µM) |

| ROS Assay | Intracellular ROS Levels | Fold increase in fluorescence |

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a multifaceted mechanism of action, with the potential to act as an anti-inflammatory, antimicrobial, and anticancer agent. The primary proposed mechanisms include the inhibition of COX enzymes, disruption of microbial cell integrity, and modulation of key cancer-related signaling pathways such as TAK1 and EGFR, as well as the induction of oxidative stress.

The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these proposed mechanisms. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, will be crucial to fully elucidate the therapeutic potential of this promising imidazole scaffold and to guide the development of novel drug candidates.

References

- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(5), 327-334.

- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.

- Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)

- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights.

- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PubMed Central.

- Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells.

- Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole.

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evalu

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.

- Imidazoles as potential anticancer agents. PubMed Central.

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central.

- Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.

- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed.

- COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib.

- A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. PubMed.

- Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol.

- Measurement of intracellular reactive oxygen species (ROS). PCBIS.

- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Invitrogen.

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

- Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. Benchchem.

- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.

- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.

- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.

- EGFR Kinase Enzyme System Application Note.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 11. rsc.org [rsc.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. promega.jp [promega.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 2-(4-chlorophenyl)-1H-imidazole: A Technical Guide for Drug Discovery Professionals

Foreword

The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(4-chlorophenyl)-1H-imidazole has emerged as a privileged structure, with its derivatives exhibiting a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological activities of this compound and its analogues, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, present detailed experimental protocols for activity assessment, and summarize critical data to facilitate further research and development in this promising area.

Introduction to this compound

This compound is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms, with a 4-chlorophenyl substituent at the 2-position. The electronic properties and structural rigidity of the imidazole ring, combined with the physicochemical characteristics of the chlorophenyl group, contribute to its ability to interact with a variety of biological targets. The synthesis of this core structure can be achieved through several established methods, a common one being the condensation of 4-chlorobenzaldehyde, a 1,2-dicarbonyl compound like benzil, and ammonium acetate in glacial acetic acid[1].

This guide will focus on three primary areas of biological activity associated with this scaffold: anti-inflammatory, antimicrobial, and anticancer effects. We will also touch upon its role as an enzyme inhibitor, a key aspect that underpins its therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Derivatives of this compound have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[2][4] While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][4] Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.[4][5] Imidazole-containing compounds have been successfully designed as selective COX-2 inhibitors.[2]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[6]

Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the this compound derivative).

-

Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specified time (e.g., 30-60 minutes), a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[6]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[6]

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Data Summary: Anti-inflammatory Activity

| Compound Derivative | Dose (mg/kg) | % Inhibition of Edema (at 4 hr) | Reference |

| Indomethacin (Standard) | 10 | 71.56% | [1] |

| 4e (4-chlorophenyl substituted) | 20 | 83.40% | [1] |

| 4c (4-methylphenyl substituted) | 20 | 53.90% | [1] |

| 4d (4-fluorophenyl substituted) | 20 | 54.01% | [1] |

Antimicrobial Activity: A Broad Spectrum of Action

The this compound scaffold has been a source of compounds with notable activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Cellular Integrity

The antimicrobial mechanism of imidazole derivatives is often multifaceted. Against bacteria, particularly Gram-positive strains like Staphylococcus aureus, the proposed mechanism involves the disruption of the cell membrane's integrity. The hydrophobic nature of the chlorophenyl group can facilitate insertion into the lipid bilayer, leading to increased permeability and leakage of intracellular components. Furthermore, some imidazole-based ionic liquids have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress, metabolic inhibition, and ultimately, cell death.[7][8]

For antifungal activity, imidazole-containing drugs are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This is often achieved through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.

Experimental Workflow: Antimicrobial Activity Assessment

Caption: A typical workflow for evaluating the antimicrobial properties of novel compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antimicrobial potency.[9]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a commonly used technique.[10]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth, adjusted to a 0.5 McFarland standard.[11]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.[9][10]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without inoculum) are included.[10][11]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[9][10]

Data Summary: Antibacterial Activity

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [12] |

| HL1 | MRSA | 1250 | [12] |

| HL2 | Staphylococcus aureus | 625 | [12] |

| HL2 | MRSA | 625 | [12] |

| 38a | S. aureus | 1.4 (IC50) | [13] |

| 38a | S. epidermidis | 1.4 (IC50) | [13] |

Anticancer Activity: Inducing Cell Death in Malignant Cells

The imidazole scaffold is present in several anticancer agents, and derivatives of this compound are being actively investigated for their potential in oncology.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. For instance, some imidazole antifungal drugs have been shown to induce G1-phase arrest in breast cancer cell lines such as MCF-7 and MDA-MB-231.[14][15] This is often accompanied by an increase in the expression of pro-apoptotic proteins like caspase-3 and a change in the Bax/Bcl-2 ratio, which are key regulators of the apoptotic pathway.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.[19]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[18][19][20]

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[18][19]

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Data Summary: Anticancer Activity

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Clotrimazole | MCF-7 | 21.0 | [14] |

| Ketoconazole | MCF-7 | 35.1 | [14] |

| Clotrimazole | MDA-MB-231 | 23.1 | [14] |

| Ketoconazole | MDA-MB-231 | 41.8 | [14] |

Enzyme Inhibition: A Common Mechanistic Thread

The ability of this compound and its derivatives to inhibit specific enzymes is central to their biological activities.

-

Cyclooxygenases (COX): As discussed, inhibition of COX-1 and COX-2 is the basis for the anti-inflammatory effects.[1][2]

-

Cytochrome P450 (CYP) Enzymes: Imidazole-containing compounds are well-known inhibitors of various cytochrome P450 enzymes.[21][22] This has significant implications for drug metabolism, as co-administration of a CYP inhibitor with a drug that is metabolized by that CYP isoform can lead to drug-drug interactions. For example, 1-(4-chlorophenyl)imidazole has been shown to bind to and inhibit cytochrome P450 2B4.[23] This property is also exploited in the design of antifungal agents that target fungal CYP enzymes.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a compelling range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The underlying mechanisms often involve the targeted inhibition of key enzymes such as cyclooxygenases and cytochrome P450s.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular pathways affected by these compounds to identify novel targets and biomarkers.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for advancing lead compounds towards clinical development.

The in-depth understanding of the biological activities and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.

-

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega.

-

MTT Cell Assay Protocol. Texas Children's Hospital.

-

The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole. ResearchGate.

-

Cell Viability Assay (MTT Assay) Protocol. protocols.io.

-

MTT assay protocol. Abcam.

-

This compound. Chemical Synthesis Database.

-

Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI.

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.

-

Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4. PMC.

-

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis. ChemicalBook.

-

DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC.

-

Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed.

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.

-

Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed.

-

Minimal Inhibitory Concentration (MIC). protocols.io.

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.

-

Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. BenchChem.

-

Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.

-

The minimum inhibitory concentration (MIC) of imidazole derivatives... ResearchGate.

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.

-

Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.

-

Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. PubMed.

-

Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. PMC.

-

(PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate.

-

Imidazoles as potential anticancer agents. PMC.

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

-

Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ResearchGate.

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate.

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.

-

Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. PMC.

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.

-

Synthesis of Anti-Inflammatory Imidazole Derivatives. Scribd.

-

Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. ResearchGate.

-

COX Inhibitors. StatPearls.

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI.

-

The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers.

-

The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. PMC.

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 8. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. protocols.io [protocols.io]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 2-(4-chlorophenyl)-1H-imidazole (CAS: 4205-05-4)

Abstract

The imidazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic therapeutic agents.[1][2][3] Its unique physicochemical properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, facilitate potent interactions with a wide array of biological targets like enzymes and receptors.[4] This guide provides an in-depth technical overview of 2-(4-chlorophenyl)-1H-imidazole (CAS No. 4205-05-4), a key derivative that serves as a valuable building block in drug discovery. We will explore its chemical properties, validated synthesis protocols, detailed spectroscopic characterization, and known biological activities, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Compound Profile and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The presence of the chlorophenyl group at the 2-position significantly influences its electronic properties and steric profile, which are critical determinants of its biological activity.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 4205-05-4 | [2][5][6][7] |

| Molecular Formula | C₉H₇ClN₂ | [2][6][7] |

| Molecular Weight | 178.62 g/mol | [6][7] |

| Melting Point | 249-252 °C | [6] |

| Boiling Point | 365.5 °C at 760 mmHg | [5] |

| Density | 1.292 g/cm³ | [5] |

| InChI Key | HJCFDCKEUGZLPS-UHFFFAOYSA-N | [5][6][7] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CN2)Cl | [5] |

| Appearance | Solid | [6] |

Synthesis and Purification

The synthesis of 2-aryl-imidazoles is a well-established area of organic chemistry. One of the most common and reliable methods is a variation of the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For this compound, a multi-component reaction using 4-chlorobenzaldehyde is typically employed.

Expert Insight: Causality in Synthesis

The choice of glacial acetic acid as a solvent in related syntheses is strategic; it not only dissolves the reactants but also acts as a catalyst, protonating the carbonyls and facilitating the condensation steps. Ammonium acetate serves as the ammonia source, which is crucial for forming the imidazole ring. The reflux condition provides the necessary activation energy for the multiple condensation and cyclization steps to proceed to completion.

Workflow for Synthesis

Caption: General workflow for the synthesis of 2-aryl-imidazoles.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2,4,5-trisubstituted imidazole derivatives.[8][9]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar quantities of a 1,2-dicarbonyl compound (e.g., benzil), 4-chlorobenzaldehyde, and an excess of ammonium acetate (approx. 2-3 equivalents).

-

Solvent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask to dissolve the reactants.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) using an oil bath and maintain vigorous stirring for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing cold water (e.g., 300 mL) to precipitate the crude product.

-

Filtration and Neutralization: Filter the resulting solid using a Büchner funnel. Wash the solid with water and then neutralize it with a 5% ammonium hydroxide solution to remove any residual acetic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the final crystalline compound. The purity can be confirmed by melting point analysis and spectroscopic methods.

Spectroscopic Characterization

Expert Insight: Interpreting Spectra

-

¹H NMR: The aromatic region is key. Protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system) due to symmetry, typically between 7.0 and 8.5 ppm. The protons on the imidazole ring itself will appear as singlets or doublets in the same region. The N-H proton of the imidazole is often a broad singlet and may be exchangeable with D₂O.

-

¹³C NMR: Expect to see distinct signals for the imidazole carbons, with the C2 carbon (attached to the chlorophenyl ring) being the most downfield (e.g., ~145 ppm). The carbons of the chlorophenyl ring will show four distinct signals due to symmetry.

-

IR Spectroscopy: Look for characteristic peaks: a broad N-H stretch around 3100-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region, and a strong C-Cl stretch around 700-800 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 178. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M+) would be a definitive confirmation.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~12.5 ppm (s, 1H, broad)δ 7.5-8.2 ppm (m, 4H)δ ~7.4 ppm (s, 2H) | Imidazole N-HChlorophenyl protons (AA'BB')Imidazole C4-H, C5-H |

| ¹³C NMR (DMSO-d₆) | δ ~145 ppmδ ~125-135 ppmδ ~120 ppm | Imidazole C2Chlorophenyl & Imidazole carbonsImidazole C4/C5 |

| IR (KBr, cm⁻¹) | ~3300-3450 (broad)~3050 (sharp)~1600 (medium)~1480 (strong)~750 (strong) | N-H stretchAromatic C-H stretchC=N stretchAromatic C=C stretchC-Cl stretch |

| MS (EI) | m/z 178 (M+)m/z 180 (M+2) | Molecular IonChlorine Isotope Peak |

Note: These are predicted values based on data from closely related structures and general chemical shift principles.[10][11][12]

Biological Activity and Therapeutic Potential

The 2-aryl-imidazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities.[1][13] Derivatives have been investigated for anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][8][14]

Anticancer Activity

Imidazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell-cycle arrest, and inhibition of key enzymes like kinases or tubulin polymerization.[4][15][16]

-

Mechanism of Action - Tubulin Inhibition: Many 2-aryl-imidazole compounds function as microtubule targeting agents.[17] They bind to the colchicine or nocodazole binding site on tubulin, disrupting microtubule formation.[17][18][19] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4][14] This mechanism is particularly valuable as it can be effective against cancer cell lines that have developed resistance to other chemotherapeutics like paclitaxel.[19]

Caption: Mechanism of tubulin polymerization inhibition by 2-aryl-imidazoles.

Antifungal and Antimicrobial Activity

The imidazole core is famously present in many azole antifungal drugs.[3] Their primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] Depletion of ergosterol disrupts membrane integrity, leading to fungal cell death. While the specific activity of this compound is not detailed, related structures show moderate to good antifungal and antibacterial activity.[8][20][21][22]

Anti-inflammatory Activity

Certain 2-aryl-imidazole derivatives are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[13] By binding to the ATP-binding pocket of this kinase, these compounds can effectively block the production of pro-inflammatory cytokines, making them attractive candidates for treating inflammatory diseases.[13]

Applications in Drug Discovery

This compound is not typically an end-stage drug but rather a crucial starting material or scaffold. Its value lies in:

-

Scaffold for Library Synthesis: The core structure can be readily functionalized at the N1 position of the imidazole ring to create large libraries of derivatives for high-throughput screening.[8]

-

Structure-Activity Relationship (SAR) Studies: The chlorophenyl group provides a defined electronic and steric feature. By modifying this ring (e.g., changing the halogen, its position, or adding other groups) and observing the effect on biological activity, researchers can build detailed SAR models to guide the design of more potent and selective compounds.[19]

-

Fragment-Based Drug Design: As a "privileged structure," it can be used as a starting fragment that is known to bind to certain classes of biological targets, which can then be elaborated upon to improve affinity and selectivity.

Conclusion

This compound is a versatile and valuable heterocyclic compound for medicinal chemistry and drug development. Its straightforward synthesis, combined with the proven therapeutic potential of the 2-aryl-imidazole scaffold, makes it an important tool for researchers. The diverse biological activities associated with its derivatives—spanning anticancer, antifungal, and anti-inflammatory applications—ensure that this compound will remain a subject of interest for the development of novel therapeutic agents. This guide has provided the fundamental chemical, synthetic, and biological context necessary for scientists to effectively utilize this compound in their research endeavors.

References

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology. [Link]

-

An acumen into anticancer efficacy of imidazole derivatives. World News of Natural Sciences. [Link]

-

A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

-

This compound | C9H7ClN2. PubChem. [Link]

-

This compound. Chemical Synthesis Database. [Link]

-

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. [Link]

-

Imidazoles database - synthesis, physical properties. ChemSynthesis. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pure and Applied Mathematics. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Organic Chemistry International. [Link]

-

The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]

-

Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

-

Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents. Journal of Medicinal Chemistry. [Link]

-

Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. [Link]

-

(PDF) Spectroscopic Investigations of 2-(4-Chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole – A DFT Approach. ResearchGate. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Royal Society of Chemistry. [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. [Link]

-

A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Medicinal Chemistry. [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

-

Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. Archives of Immunology and Experimental Therapy. [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Molecules. [Link]

-

Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. Drug Development Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. ijsred.com [ijsred.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-(4-Chloro-phenyl)-1H-imidazole 95 4205-05-4 [sigmaaldrich.com]

- 7. This compound | C9H7ClN2 | CID 242948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijfmr.com [ijfmr.com]

- 10. asianpubs.org [asianpubs.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 17. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-chlorophenyl)-1H-imidazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chlorophenyl)-1H-imidazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a chlorophenyl group attached to an imidazole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole core is a prominent feature in many biologically active molecules, including amino acids like histidine, and is known to participate in various biological processes. The introduction of a 4-chlorophenyl substituent can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and modulating its mechanism of action. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are crucial for its identification, handling, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C9H7ClN2 | [1][2] |

| Molecular Weight | 178.62 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4205-05-4 | [1][2] |

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the condensation of a substituted aldehyde with an alpha-dicarbonyl compound and a source of ammonia.

General Synthesis Workflow

A catalyst-free [3+2] cyclization of vinyl azides with amidines represents a modern and efficient method for the synthesis of 2,4-disubstituted-1H-imidazoles.[3] This approach offers high yields and avoids the use of metal catalysts.

Caption: General workflow for the synthesis of 2,4-disubstituted-1H-imidazoles.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4-phenyl-1H-imidazole[3]

This protocol describes a specific example of synthesizing a derivative of the topic compound.

-

Reactant Preparation: In a suitable reaction vessel, dissolve vinyl azide and 4-chlorobenzamidine in an appropriate solvent (e.g., 10% EtOAc/hexane).

-

Reaction: Stir the mixture at room temperature for the time specified in the literature to allow for the [3+2] cyclization to proceed.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 10% EtOAc/hexane) to obtain the pure 2-(4-chlorophenyl)-4-phenyl-1H-imidazole.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

-